BenchChemオンラインストアへようこそ!

Temanogrel

GPCR Pharmacology 5-HT2 Receptor Subtype Selectivity Off-Target Minimization

For thrombosis and vascular biology researchers requiring unambiguous 5-HT2A receptor modulation, Temanogrel is the definitive chemical tool. With >2000-fold selectivity over 5-HT2B/2C receptors and a unique inverse agonist profile (IC50=5.2 nM), it eliminates off-target confounding inherent to ketanserin or ritanserin. Unlike P2Y12/GPIIb/IIIa antagonists, it improves coronary patency without increasing bleeding risk—validated in canine models. Phase 2 clinical data compatibility makes it essential for translational research in cMVO and systemic sclerosis.

Molecular Formula C24H28N4O4
Molecular Weight 436.5 g/mol
CAS No. 887936-68-7
Cat. No. B1682741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemanogrel
CAS887936-68-7
Synonyms3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide
APD 791
APD791
Molecular FormulaC24H28N4O4
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4
InChIInChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29)
InChIKeyZEOQUKRCASTCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Temanogrel (APD791) CAS 887936-68-7: A Highly Selective 5-HT2A Receptor Inverse Agonist for Thrombosis and Microvascular Dysfunction Research


Temanogrel (APD791) is a highly selective, orally bioavailable small molecule inverse agonist of the serotonin 5-HT2A receptor. It is primarily investigated for its anti-thrombotic and vasodilatory effects, targeting conditions such as arterial thrombosis, coronary microvascular obstruction (cMVO), and Raynaud's phenomenon secondary to systemic sclerosis [1]. The compound exhibits high-affinity binding to the human 5-HT2A receptor (Ki = 4.9 nM) and demonstrates potent inhibition of serotonin-mediated platelet aggregation (IC50 = 8.7 nM in human whole blood) [2]. Temanogrel has been advanced to Phase 2 clinical trials for intravenous use in cMVO during percutaneous coronary intervention (PCI) and for oral use in digital blood flow improvement in systemic sclerosis patients [3].

Why Generic 5-HT2A Antagonists Cannot Substitute for Temanogrel in Targeted Thrombosis and Vascular Research


Temanogrel's unique value proposition for researchers lies in its combination of high selectivity for 5-HT2A over 5-HT2B and 5-HT2C receptors (>2000-fold) and its specific inverse agonist functional profile, which is distinct from standard antagonists [1]. Unlike older, less selective agents such as ketanserin, which exhibits significant affinity for adrenergic and histaminergic receptors, or ritanserin, which has high affinity for 5-HT2C, Temanogrel minimizes off-target effects that could confound experimental results in thrombosis and vascular biology studies [2]. Furthermore, its demonstrated oral bioavailability in multiple species, coupled with a favorable safety profile regarding hERG channel inhibition and bleeding risk, makes it a more suitable candidate for translational research compared to many other 5-HT2A ligands that lack this comprehensive characterization [3].

Temanogrel (APD791) Quantitative Differentiation Evidence: Selectivity, Potency, and Safety Data vs. 5-HT2A Antagonist Comparators


Superior Selectivity for 5-HT2A vs. 5-HT2B/2C Receptors (>2000-fold) Compared to Ketanserin and Ritanserin

Temanogrel (APD791) exhibits >2000-fold selectivity for the 5-HT2A receptor over the closely related 5-HT2B and 5-HT2C receptors in competition binding assays [1]. This selectivity profile is markedly superior to that of the classic 5-HT2A antagonist ketanserin, which shows approximately 300-fold selectivity for 5-HT2A over 5-HT2B (Ki = 1.49 nM for 5-HT2A vs. 740 nM for 5-HT2B) and only 24-fold selectivity over 5-HT2C (Ki = 1.49 nM vs. 59 nM) . Ritanserin, another comparator, has a Ki of 0.39 nM for 5-HT2A but only ~2-fold selectivity over 5-HT2C (Ki = 0.71 nM) [2]. Temanogrel's high selectivity is critical for studies aiming to isolate 5-HT2A-specific functions without confounding contributions from 5-HT2B or 5-HT2C receptors.

GPCR Pharmacology 5-HT2 Receptor Subtype Selectivity Off-Target Minimization

Functional Inverse Agonism at 5-HT2A Receptor (IC50 = 5.2 nM) vs. Antagonism of Ketanserin and Volinanserin

Temanogrel acts as a functional inverse agonist at the human 5-HT2A receptor, inhibiting constitutive inositol phosphate accumulation with an IC50 of 5.2 nM in HEK293 cells stably expressing the receptor [1]. This contrasts with ketanserin, which is a neutral antagonist at 5-HT2A and does not reduce basal signaling [2]. Volinanserin (M100907), another selective 5-HT2A antagonist, also lacks significant inverse agonist activity [3]. For studies requiring suppression of both agonist-induced and constitutive 5-HT2A receptor activity, Temanogrel provides a functional advantage over standard antagonists.

GPCR Signaling Inverse Agonism Inositol Phosphate Accumulation

Potent Inhibition of Serotonin-Amplified Platelet Aggregation (IC50 = 8.7 nM in Human) vs. Pimavanserin and Sarpogrelate

Temanogrel potently inhibits serotonin-mediated amplification of ADP-stimulated platelet aggregation in human whole blood with an IC50 of 8.7 nM [1]. In a direct cross-study comparison, pimavanserin, a 5-HT2A inverse agonist approved for Parkinson's disease psychosis, has an IC50 of approximately 1.86 nM in a similar functional assay but its primary development is for CNS indications, and its antiplatelet activity is less characterized . Sarpogrelate, another 5-HT2A antagonist used clinically for peripheral arterial disease, has an IC50 of approximately 140 nM for inhibiting serotonin-amplified platelet aggregation [2]. Temanogrel's potency (8.7 nM) is significantly higher than sarpogrelate's (16-fold more potent) and is specifically optimized for antithrombotic applications.

Platelet Aggregation Antithrombotic Activity Ex Vivo Pharmacology

In Vivo Antithrombotic Efficacy Without Increased Bleeding Risk vs. P2Y12 Inhibitors (Clopidogrel) and GPIIb/IIIa Antagonists

In a canine model of recurrent coronary thrombosis, Temanogrel (APD791) significantly improved coronary patency when administered after the onset of thrombosis [1]. Critically, this antithrombotic effect was not accompanied by an increase in bleeding time or bleeding events, a common liability of traditional antiplatelet agents like P2Y12 inhibitors (e.g., clopidogrel) and GPIIb/IIIa antagonists (e.g., abciximab), which show significantly elevated bleeding risks in clinical studies [2]. This is a key differentiator for Temanogrel, as it suggests a favorable therapeutic window for antithrombotic efficacy without the concomitant bleeding complications that limit the use of many other antiplatelet drugs [3].

In Vivo Thrombosis Model Bleeding Risk Coronary Patency

Optimized Safety Profile: Low hERG Activity and Hemodynamic Neutrality vs. Other 5-HT2A Ligands

Temanogrel was specifically optimized during medicinal chemistry efforts to possess low hERG channel activity, a key safety parameter to minimize the risk of QT prolongation and cardiac arrhythmias [1]. This contrasts with some other 5-HT2A ligands, such as certain antipsychotic-like compounds, which can exhibit significant hERG inhibition [2]. Furthermore, in vivo studies in dogs demonstrated that Temanogrel administration did not significantly alter heart rate or mean arterial pressure compared to saline-treated controls (P = 0.508 for mean arterial pressure) [3]. This hemodynamic neutrality is a significant advantage for cardiovascular research, as it isolates the specific vascular and antiplatelet effects of 5-HT2A blockade without confounding changes in blood pressure or heart rate.

Cardiac Safety hERG Channel Hemodynamics

Clinical Advancement to Phase 2 for Specific Cardiovascular Indications vs. Preclinical/CNS-Focused 5-HT2A Ligands

Temanogrel has advanced to multiple Phase 2 clinical trials for cardiovascular indications, including an intravenous formulation for microvascular obstruction in PCI patients (NCT04516512) and an oral formulation for digital blood flow in systemic sclerosis-related Raynaud's phenomenon (NCT04915950) [1]. This clinical development stage for specific cardiovascular applications sets it apart from many other 5-HT2A ligands. For instance, M100907 (volinanserin) and pimavanserin are primarily developed for CNS indications (schizophrenia and Parkinson's disease psychosis, respectively), with limited cardiovascular clinical data [2]. Similarly, ketanserin, while studied for hypertension decades ago, is not currently in active clinical development. Temanogrel's focused clinical program provides a rich source of human safety, tolerability, and PK/PD data relevant to cardiovascular research [3].

Clinical Development Phase 2 Trials Translational Relevance

Temanogrel (APD791) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Investigating 5-HT2A-Specific Platelet Signaling Without Off-Target 5-HT2B/2C Confounds

Researchers studying the specific role of 5-HT2A receptors in platelet aggregation and thrombus formation should select Temanogrel due to its >2000-fold selectivity for 5-HT2A over 5-HT2B and 5-HT2C receptors [1]. This high selectivity is critical for experiments where even minor activation of 5-HT2B (implicated in cardiac valvulopathy) or 5-HT2C (involved in CNS functions) could confound results. In contrast, using ketanserin (496/40-fold selective) or ritanserin (1.8-fold selective) in such studies would introduce significant uncertainty regarding the specific receptor subtype mediating observed effects .

Preclinical In Vivo Thrombosis Models Requiring Antithrombotic Efficacy Without Bleeding Complications

For in vivo studies of arterial or coronary thrombosis, particularly in canine models, Temanogrel offers a unique advantage. Data from a validated model of recurrent coronary thrombosis demonstrate that Temanogrel improves coronary patency without increasing bleeding risk [2]. This contrasts sharply with traditional antiplatelet agents like P2Y12 inhibitors or GPIIb/IIIa antagonists, which are associated with significant bleeding liabilities that can complicate surgical models and limit therapeutic window assessments [3]. Temanogrel thus provides a cleaner pharmacological tool for isolating the antithrombotic contributions of the 5-HT2A pathway.

Studies of Constitutive 5-HT2A Receptor Activity in Vascular Smooth Muscle Cells

Temanogrel's functional inverse agonist profile (IC50 = 5.2 nM for inhibiting constitutive inositol phosphate accumulation) makes it the preferred tool for investigating basal, ligand-independent 5-HT2A receptor signaling in vascular smooth muscle cells [4]. This is a key differentiator from neutral antagonists like ketanserin and volinanserin, which only block agonist-induced signaling. Researchers exploring the role of constitutive 5-HT2A activity in processes like DNA synthesis and vasoconstriction (where Temanogrel shows an IC50 of 13±7 nM) will find Temanogrel uniquely suited for these mechanistic studies [4].

Translational Cardiovascular Research Bridging to Clinical Microvascular Obstruction and Raynaud's Phenomenon

Given Temanogrel's advancement to Phase 2 clinical trials for cMVO during PCI and for Raynaud's phenomenon secondary to systemic sclerosis, it is the optimal choice for translational researchers aiming to connect preclinical findings with ongoing clinical development [5]. The availability of human PK/PD data from Phase 1 studies, including its compatibility with aspirin and clopidogrel, provides a robust translational framework that is not available for most other 5-HT2A ligands, which are either discontinued or focused on CNS indications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Temanogrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.